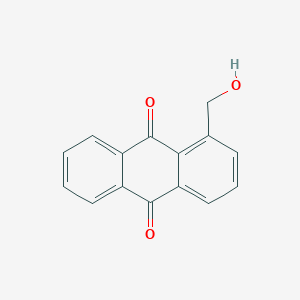
1-(Hydroxymethyl)anthracene-9,10-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Hydroxymethyl)anthracene-9,10-dione is a derivative of anthraquinone, a class of aromatic organic compounds Anthraquinones are known for their vibrant colors and are widely used in dyes and pigments
準備方法
Synthetic Routes and Reaction Conditions: 1-(Hydroxymethyl)anthracene-9,10-dione can be synthesized through several methods. One common approach involves the hydroxymethylation of anthracene-9,10-dione. This reaction typically employs formaldehyde as the hydroxymethylating agent in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pH conditions to ensure the selective formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale hydroxymethylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures.
化学反応の分析
Types of Reactions: 1-(Hydroxymethyl)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group, resulting in the formation of anthracene-9,10-dione-1-carboxylic acid.
Reduction: The compound can be reduced to form 1-(hydroxymethyl)anthracene-9,10-diol.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Anthracene-9,10-dione-1-carboxylic acid.
Reduction: 1-(Hydroxymethyl)anthracene-9,10-diol.
Substitution: Various substituted anthracene-9,10-dione derivatives depending on the nucleophile used.
科学的研究の応用
1-(Hydroxymethyl)anthracene-9,10-dione has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex anthraquinone derivatives used in organic synthesis and material science.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as an anticancer agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1-(Hydroxymethyl)anthracene-9,10-dione involves its interaction with cellular targets. In biological systems, it can intercalate into DNA, disrupting the replication process and leading to cell death. This property is particularly useful in the development of anticancer drugs. The compound may also inhibit specific enzymes involved in cellular metabolism, contributing to its antimicrobial and anticancer activities.
類似化合物との比較
Anthracene-9,10-dione: The parent compound without the hydroxymethyl group.
1-Amino-2-hydroxymethyl-anthracene-9,10-dione: A derivative with an amino group.
1,8-Dihydroxy-3-hydroxymethyl-anthracene-9,10-dione: A derivative with additional hydroxyl groups.
Uniqueness: 1-(Hydroxymethyl)anthracene-9,10-dione is unique due to the presence of the hydroxymethyl group, which enhances its reactivity and potential applications. This functional group allows for further chemical modifications, making it a versatile intermediate in organic synthesis. Additionally, its potential biological activities make it a promising candidate for drug development.
特性
CAS番号 |
638128-47-9 |
|---|---|
分子式 |
C15H10O3 |
分子量 |
238.24 g/mol |
IUPAC名 |
1-(hydroxymethyl)anthracene-9,10-dione |
InChI |
InChI=1S/C15H10O3/c16-8-9-4-3-7-12-13(9)15(18)11-6-2-1-5-10(11)14(12)17/h1-7,16H,8H2 |
InChIキー |
BMTMWCVGAVWDRA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC=CC(=C3C2=O)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


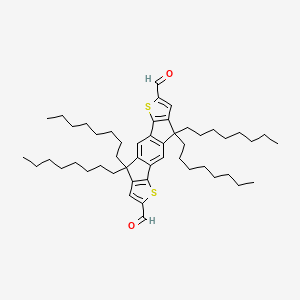
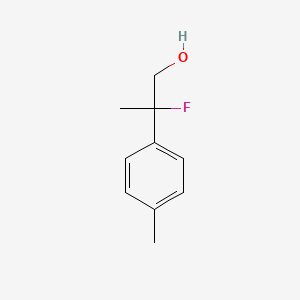
![3-Butynoicacid,2-[[(1,1-dimethylethoxy)carbonyl]amino]-2-methyl-,(2R)-](/img/structure/B13129330.png)
![1-(4-Chlorophenyl)-4-ethoxy-[1,2,4]triazolo[4,3-A]quinoxaline](/img/structure/B13129343.png)
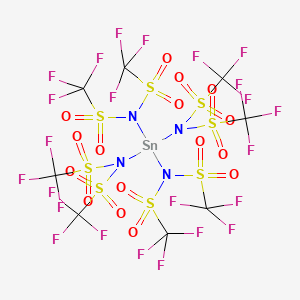

![4-Chloroimidazo[1,5-a]quinoxaline-8-carboxylicacid](/img/structure/B13129352.png)
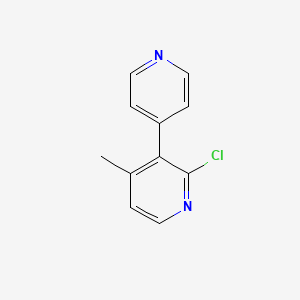
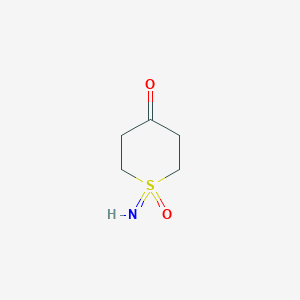
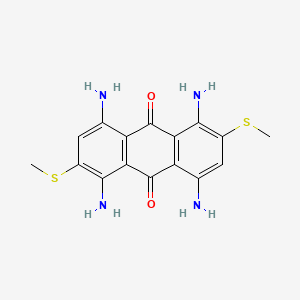

![(2R)-3-(1H-indol-3-yl)-2-[[2-(1H-indol-3-yl)acetyl]amino]propanoic acid](/img/structure/B13129392.png)
![[(19S)-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl] 2-(6-aminohexanoylamino)acetate](/img/structure/B13129402.png)

